molecular formula C6H4N2O2S B1404942 Methyl 2-cyanothiazole-5-carboxylate CAS No. 1211541-45-5

Methyl 2-cyanothiazole-5-carboxylate

Cat. No. B1404942
M. Wt: 168.18 g/mol
InChI Key: FCQVJJSVVGSALF-UHFFFAOYSA-N
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Description

“Methyl 2-cyanothiazole-5-carboxylate” is a chemical compound with the molecular formula C6H4N2O2S . It is used as a building block in heterocyclic chemistry .


Synthesis Analysis

The synthesis of “Methyl 2-cyanothiazole-5-carboxylate” and its derivatives is a topic of ongoing research. One paper discusses the synthesis of a series of novel ethyl (Z)-2-cyano-3-[(4-methyl-5-{2-[(Z)-1-arylethylidene]hydrazine-1-carbonyl}thiazol-2-yl)amino]-3-(methylthio)acrylate derivatives through a four-step method .


Molecular Structure Analysis

“Methyl 2-cyanothiazole-5-carboxylate” has a molecular weight of 168.17 . The structure of this compound is planar due to the sp2 hybridization of the carbon and oxygen atoms in the carbonyl group .


Chemical Reactions Analysis

The chemical reactivity of “Methyl 2-cyanothiazole-5-carboxylate” and its derivatives is an area of active research. One study discusses the cyanoacetylation of amines and their synthetic uses in the formation of biologically active compounds .


Physical And Chemical Properties Analysis

“Methyl 2-cyanothiazole-5-carboxylate” is a heterocyclic compound. Heterocyclic compounds like this often have unique properties that make them useful in the pharmaceutical industry .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Methyl 2-cyanothiazole-5-carboxylate derivatives have been studied for their potential in synthesizing compounds with antimicrobial activity. A study highlighted the preparation of derivatives with moderate to good antimicrobial activity (Babu, Babu, Ravisankar, & Latha, 2016).

Role in Fluorescent Probing

  • This compound has been utilized in designing colorimetric and ratiometric fluorescent probes. These probes are important for detecting biothiols like cysteine, homocysteine, and glutathione in living cells, which are crucial in various biological functions (Wang, Zhu, Jiang, Hua, Na, & Li, 2017).

Chemical Synthesis and Modification

Anticancer Research

  • Research has explored the synthesis of new derivatives of methyl 2-cyanothiazole-5-carboxylate for potential anticancer activity. Some studies have focused on synthesizing derivatives and evaluating their effectiveness against various cancer cell lines (Pilyo et al., 2020).

Development of Novel Therapeutic Agents

Safety And Hazards

The safety data sheet for a similar compound, “Methyl thiazole-5-carboxylate”, indicates that it may be harmful if swallowed and may cause skin and eye irritation . It’s important to handle such compounds with care and use appropriate personal protective equipment .

Future Directions

The future directions of research on “Methyl 2-cyanothiazole-5-carboxylate” and similar compounds are promising. They are being studied for their potential applications in the treatment of various diseases, especially in the field of cancer research .

properties

IUPAC Name

methyl 2-cyano-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S/c1-10-6(9)4-3-8-5(2-7)11-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCQVJJSVVGSALF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(S1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201288815
Record name Methyl 2-cyano-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-cyanothiazole-5-carboxylate

CAS RN

1211541-45-5
Record name Methyl 2-cyano-5-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211541-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-5-thiazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201288815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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